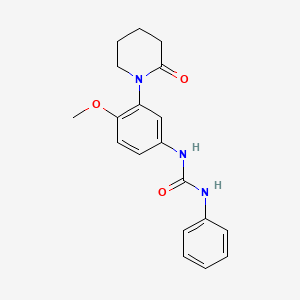![molecular formula C5H7FO2S B2795865 Bicyclo[1.1.1]pentane-1-sulfonyl fluoride CAS No. 2416234-57-4](/img/structure/B2795865.png)
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[111]pentane-1-sulfonyl fluoride is a compound that belongs to the bicyclo[111]pentane family This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties Bicyclo[11
Mechanism of Action
Target of Action
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride (BCP-SF) is a derivative of Bicyclo[1.1.1]pentane (BCP), a compound class often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Mode of Action
Bcp derivatives have been known to interact with their targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows them to confer various beneficial properties compared to their aromatic counterparts .
Biochemical Pathways
Bcp derivatives have been used in a variety of applications, from materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . These diverse applications suggest that BCP-SF could potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
Bcp derivatives have been noted for their enhanced solubility, membrane permeability, and reduced metabolic susceptibility . These properties suggest that BCP-SF could potentially have favorable pharmacokinetic properties, enhancing its bioavailability.
Result of Action
Bcp derivatives have been noted for their ability to improve the physicochemical properties of prospective drug candidates . This suggests that BCP-SF could potentially have similar beneficial effects.
Action Environment
The synthesis of bcp derivatives has been achieved under mild reaction conditions, suggesting that they may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1-sulfonyl fluoride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of bicyclo[1.1.1]pentane with sulfonyl fluoride reagents under specific conditions. For example, the reaction can be carried out using a sulfonyl fluoride precursor in the presence of a base, such as triethylamine, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow processes. These processes can provide high yields and purity of the final product. For instance, a light-enabled scalable synthesis method has been developed, which involves the reaction of alkyl iodides with propellane under light irradiation . This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions with radicals or electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of bases or acids to facilitate the substitution or addition processes. For example, the use of sodium arylsulfinates in the presence of light can generate sulfonyl radicals that react with the bicyclo[1.1.1]pentane core .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with electrophiles can produce various functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a bioisostere for para-substituted benzene rings in drug design, enhancing the pharmacokinetic profiles of drug candidates.
Materials Science: Bicyclo[1.1.1]pentane derivatives are employed as molecular rods, supramolecular linker units, and components of metal-organic frameworks.
Chemical Biology: The compound is used in the development of probes and sensors for studying biological systems.
Industrial Applications: This compound is utilized in the synthesis of advanced materials with unique properties.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclo[1.1.1]pentane core but differ in the functional groups attached.
Propellanes: These compounds have a similar three-dimensional structure but differ in the number of carbon atoms and the arrangement of the rings.
The uniqueness of bicyclo[111]pentane-1-sulfonyl fluoride lies in its combination of the bicyclo[11
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYGVGRCMVECMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
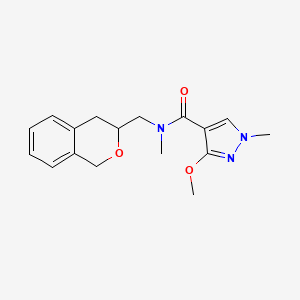
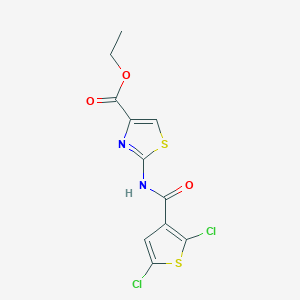
![3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2795786.png)
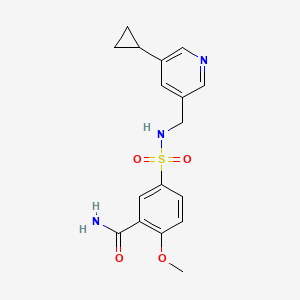
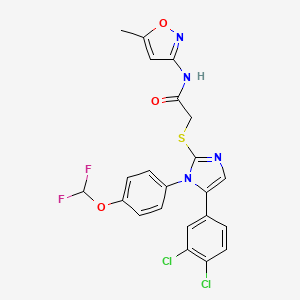
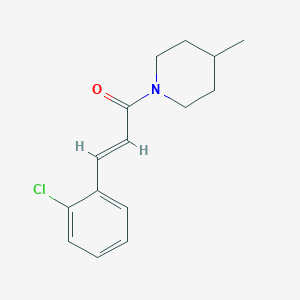

![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2795792.png)
![(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B2795795.png)
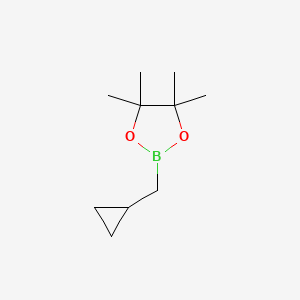

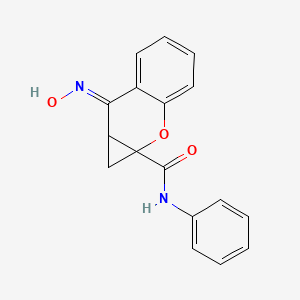
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)
